![molecular formula C9H7ClN2O2 B2547870 1-(3-Chlorophenyl)pyrazolidine-3,5-dione CAS No. 355829-30-0](/img/structure/B2547870.png)
1-(3-Chlorophenyl)pyrazolidine-3,5-dione
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Description
“1-(3-Chlorophenyl)pyrazolidine-3,5-dione” is a chemical compound with a molecular weight of 210.62 . The IUPAC name for this compound is 1-(3-chlorophenyl)-3,5-pyrazolidinedione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN2O2/c10-6-2-1-3-7(4-6)12-9(14)5-8(13)11-12/h1-5,14H, (H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.62 g/mol . Its exact mass and monoisotopic mass are 100.027277375 g/mol . It has a topological polar surface area of 58.2 Ų .Scientific Research Applications
- Anticancer Agents : Researchers have explored the potential of pyrazolidine-3,5-diones as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth . Further studies could uncover novel derivatives with improved efficacy.
- Anodic N-N Bond Formation : Recent research has focused on the mechanism of anodic N-N bond formation by dehydrogenative coupling, which involves pyrazolidine-3,5-diones . Understanding this process could enhance energy storage materials.
- Metal-Free N–N Bond Formation : Traditional methods for constructing pyrazolidine-3,5-diones involve toxic and expensive hydrazine building blocks. However, a novel approach based on metal-free oxidative dehydrogenative N–N bond formation has been proposed . This method offers a sustainable alternative for synthesis.
- Chiral Catalysts : Pyrazolidine-3,5-diones can serve as chiral ligands in asymmetric catalysis. For instance, a chiral Pd/WingPhos catalyst has demonstrated effectiveness in asymmetric cycloadditions . Further optimization could lead to versatile catalysts.
Medicinal Chemistry and Drug Development
Electrochemistry and Energy Storage
Organic Synthesis and Catalysis
Catalysis and Asymmetric Synthesis
properties
IUPAC Name |
1-(3-chlorophenyl)pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-2-1-3-7(4-6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APADQNGCMHCBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)pyrazolidine-3,5-dione |
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